molecular formula C17H19ClFN3O3 B1630511 Ciprofloxacin hydrochloride CAS No. 86483-48-9

Ciprofloxacin hydrochloride

Número de catálogo: B1630511
Número CAS: 86483-48-9
Peso molecular: 367.8 g/mol
Clave InChI: DIOIOSKKIYDRIQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ciprofloxacin hydrochloride is a second-generation fluoroquinolone antibiotic widely used to treat various bacterial infections. It is effective against both Gram-positive and Gram-negative bacteria. The compound is known for its broad-spectrum activity and is commonly prescribed for infections such as urinary tract infections, respiratory tract infections, skin infections, and gastrointestinal infections .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ciprofloxacin hydrochloride involves multiple steps. One common method includes the reaction of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylic acid with hydrochloric acid to form the hydrochloride salt. This process typically involves the use of solvents like acetonitrile and reagents such as cyclopropylamine .

Industrial Production Methods: In industrial settings, this compound is produced using continuous flow synthesis. This method involves a series of chemical reactions in flow reactors, allowing for better control of reaction conditions and higher yields. The overall yield of the eight-step sequence can reach up to 60% .

Análisis De Reacciones Químicas

Salt Formation and Hydrate Behavior

Ciprofloxacin forms a 1.75 hydrate salt with salicylic acid, characterized by:

  • Structure : Two ciprofloxacin and two salicylic acid molecules per unit cell, with ionic interactions between the piperazinium group and carboxylate .

  • Properties :

    • Solubility : Higher than pure ciprofloxacin (UV-Vis data).

    • Dehydration : Grinding induces anhydrous phase formation without structural collapse.

Property Ciprofloxacin Ciprofloxacin Salicylate 1.75 Hydrate
Solubility (mg/mL)0.20.4
Dissolution RateSlowerFaster

Protein Binding

Ciprofloxacin binds to bovine serum albumin (BSA) via hydrophobic interactions, with:

  • Binding Constant : K=8.39×104L\cdotpmol1K = 8.39 \times 10^4 \, \text{L·mol}^{-1}.

  • Energy Transfer : r=2.46nmr = 2.46 \, \text{nm}, E=0.33E = 0.33 (Förster theory) .

Metabolic Transformations

Ciprofloxacin is primarily metabolized by CYP1A2 , producing:

  • Major Metabolites : Oxociprofloxacin (3–8%), sulociprofloxacin (3–8%).

  • Minor Metabolites : Desethylene ciprofloxacin, formylciprofloxacin .

Key Challenges and Innovations

  • Impurity Control : Continuous flow methods use inline acylation to remove dimethylamine byproducts .

  • Crystallization : Maintaining solution temperature prevents low-solubility intermediate precipitation .

  • Environmental Impact : Patented methods reduce alkali/acidic waste by avoiding isoamyl alcohol .

This synthesis and behavior data underscores this compound’s adaptability in pharmaceutical manufacturing and its role in optimizing drug delivery systems.

Aplicaciones Científicas De Investigación

Clinical Applications

Ciprofloxacin is primarily employed to treat bacterial infections due to its ability to inhibit bacterial DNA gyrase, which is essential for DNA replication and repair. Below are the main clinical applications:

  • Urinary Tract Infections (UTIs) : Ciprofloxacin is frequently prescribed for uncomplicated and complicated UTIs, including pyelonephritis .
  • Respiratory Infections : It is effective against pneumonia and bronchitis caused by susceptible bacteria. However, it is not recommended as a first-line treatment for respiratory infections where penicillin-susceptible Streptococcus pneumoniae is the primary pathogen .
  • Gastrointestinal Infections : Ciprofloxacin treats infectious diarrhea and typhoid fever, particularly in developing countries .
  • Skin and Soft Tissue Infections : It is indicated for various skin infections, including those caused by Staphylococcus aureus and Escherichia coli .
  • Bone and Joint Infections : The drug is utilized in treating osteomyelitis and septic arthritis .
  • Ophthalmic Uses : Topical formulations are used to treat bacterial conjunctivitis and other ocular infections .
  • Otic Applications : It is also available in ear drop formulations for treating ear infections .

Research Applications

Ciprofloxacin's versatility extends into research domains, including:

  • Experimental Treatments : Studies have explored its use in treating rare infections such as Mycobacterium celatum and pouchitis. For instance, one study administered ciprofloxacin at a dosage of 1000 mg/day for 14 days to treat pouchitis with positive outcomes .
  • Prophylactic Use : Research has indicated its efficacy in preventing otorrhea following tympanostomy tube placement, showcasing its role beyond direct treatment .

Acute Psychosis Following Topical Use

A notable case involved a young woman who developed acute psychosis after using ciprofloxacin eye drops. Despite the common side effects associated with systemic use, this case highlighted an unusual reaction following topical administration. The patient's symptoms resolved rapidly upon discontinuation of the drug .

Efficacy in Pouchitis Treatment

In another study involving 32 patients treated with ciprofloxacin for pouchitis, the results indicated significant improvement in symptoms, demonstrating its potential as an effective treatment option for this condition .

Summary Table of Clinical Applications

ApplicationIndicationDosage Forms Available
Urinary Tract InfectionsUncomplicated/Complicated UTIsOral tablets, IV
Respiratory InfectionsPneumonia, BronchitisOral tablets, IV
Gastrointestinal InfectionsInfectious diarrhea, Typhoid feverOral tablets
Skin InfectionsSoft tissue infectionsOral tablets
Bone and Joint InfectionsOsteomyelitisOral tablets
Ophthalmic UsesBacterial conjunctivitisEye drops
Otic ApplicationsEar infectionsEar drops

Mecanismo De Acción

Ciprofloxacin hydrochloride exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription. By binding to these enzymes, this compound prevents the supercoiling of bacterial DNA, leading to the inhibition of bacterial growth and ultimately causing cell death .

Comparación Con Compuestos Similares

    Levofloxacin: Another fluoroquinolone with a similar mechanism of action but different pharmacokinetic properties.

    Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria.

    Norfloxacin: Primarily used for urinary tract infections.

Uniqueness: Ciprofloxacin hydrochloride is unique due to its broad-spectrum activity and high efficacy against a wide range of bacterial infections. It is also known for its relatively low resistance rates compared to other antibiotics .

Actividad Biológica

Ciprofloxacin hydrochloride, a second-generation fluoroquinolone antibiotic, is widely used for treating various bacterial infections due to its potent antibacterial properties. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, therapeutic applications, and notable case studies.

Ciprofloxacin exerts its antibacterial effects primarily by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and transcription in bacteria. By preventing the supercoiling of DNA, ciprofloxacin effectively halts bacterial growth and division. It is particularly effective against gram-negative bacteria such as Escherichia coli, Pseudomonas aeruginosa, and various strains of Enterobacteriaceae .

Pharmacokinetics

Ciprofloxacin is characterized by the following pharmacokinetic properties:

  • Absorption : The oral bioavailability ranges from 70% to 80%, with peak plasma concentrations typically achieved within 1 to 1.5 hours after administration .
  • Distribution : It has a high volume of distribution (2 to 3 L/kg), allowing it to penetrate various tissues effectively, including lungs, prostate, and urine .
  • Metabolism : Ciprofloxacin is primarily metabolized by CYP1A2, with minor metabolites accounting for approximately 15% of the drug .
  • Excretion : The elimination half-life is about 4 hours, with 40% to 50% excreted unchanged in urine .

Therapeutic Applications

Ciprofloxacin is used to treat a wide range of infections:

  • Urinary Tract Infections (UTIs) : Effective against both uncomplicated and complicated UTIs.
  • Respiratory Infections : Utilized for pneumonia and other respiratory tract infections.
  • Skin Infections : Treats various skin and soft tissue infections.
  • Ophthalmic Uses : Employed in eye drops for bacterial conjunctivitis .

Case Study: Acute Psychosis

A notable case involved a 27-year-old woman who developed acute psychosis following the use of ciprofloxacin eye drops. Within hours of administration, she exhibited visual and auditory hallucinations, which resolved after discontinuation of the drug. This case highlights potential neuropsychiatric side effects associated with topical use .

Efficacy Against Cancer Cells

Research indicates that ciprofloxacin may possess anticancer properties. In vitro studies demonstrated that it inhibits the growth of transitional cell carcinoma cells in a dose-dependent manner. Additionally, it has shown potential in inducing apoptosis in prostate cancer cells at therapeutic concentrations .

Comparative Efficacy

A study comparing ciprofloxacin with levofloxacin against Streptococcus pneumoniae found that both drugs were effective; however, ciprofloxacin showed slightly reduced efficacy against certain strains. This emphasizes the importance of susceptibility testing in clinical practice .

Summary Table of Key Findings

PropertyDetail
Class Fluoroquinolone
Mechanism Inhibits DNA gyrase and topoisomerase IV
Bioavailability 70% - 80%
Half-life Approximately 4 hours
Excretion 40% - 50% unchanged in urine
Common Uses UTIs, respiratory infections, skin infections, ophthalmic applications
Notable Side Effects Neuropsychiatric reactions (rare), gastrointestinal disturbances

Propiedades

IUPAC Name

1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O3.ClH/c18-13-7-11-14(8-15(13)20-5-3-19-4-6-20)21(10-1-2-10)9-12(16(11)22)17(23)24;/h7-10,19H,1-6H2,(H,23,24);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIOIOSKKIYDRIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClFN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1047788
Record name Ciprofloxacin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1047788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86483-48-9, 93107-08-5, 86393-32-0
Record name 3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-, hydrochloride (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86483-48-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ciprofloxacin hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93107-08-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ciprofloxacin hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086483489
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ciprofloxacin hydrochloride anhydrous
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093107085
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ciprofloxacin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1047788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ciprofloxacin hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ciprofloxacin hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CIPROFLOXACIN HYDROCHLORIDE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0MP32MFP6C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

The bandage was placed in a capped vial containing 1 ml of 0.9% NaCl in distilled water at 25° C. After 1 hr of gentle stirring, the aqueous phase was collected and the bandage was placed in a fresh 1 ml portion of 0.9% NaCl. This process was repeated for a total of 24 one hour periods. The following procedure for HPLC analysis of ciprofloxacin was essentially that of Darouiche, R. et al, [J. Inf Dis 162, 1124-1125 (1990)]. The conditions were a Whatman Partisil 50D5-3 (C8) column with a mobile phase of 25 ml 0.5M Bu4NHPO4 made up to 2.5 L with distilled water, pH adjusted to 2.34 with 85% H3PO4, which was added to 278 ml HPLC grade acetonitrile, filtered through a 0.2μ membrane and degassed. The flow rate was 1.5 ml/min at 25° C. with a 500 μl injection loop with detection at 280 nm. Under these conditions ciprofloxacin eluted as a single peak at 9 min. HPLC analysis of the 24 aqueous fractions gave the elution profile shown in Table 2. The data in Table 2 showed that 74% of the initial charge of ciprofloxacin was released in the first 4 hrs and the release of ciprofloxacin in the subsequent 5 to 24 hrs was remarkably constant. This was thought to be due to the gradual release of ciprofloxacin trapped in the cryogel matrix.
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To demonstrate the release of the ciprofloxacin from the cryogel in a simulated body fluid environment, the cryogel/ciprofloxacin disk was immersed in 1.0 ml portions of 0.9% NaCl in distilled water for 1 hour, after which the procedure was repeated. HPLC analyses of the saline extracts for ciprofloxacin were made. The pH of these saline extracts was found to be 5.5. The initial content of ciprofloxacin in the disk was estimated to be 15 mg. The results are shown in Table 9.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ciprofloxacin hydrochloride
Reactant of Route 2
Reactant of Route 2
Ciprofloxacin hydrochloride
Reactant of Route 3
Reactant of Route 3
Ciprofloxacin hydrochloride
Reactant of Route 4
Ciprofloxacin hydrochloride
Reactant of Route 5
Reactant of Route 5
Ciprofloxacin hydrochloride
Reactant of Route 6
Ciprofloxacin hydrochloride
Customer
Q & A

Q1: What is the mechanism of action of ciprofloxacin hydrochloride?

A1: this compound is a second-generation fluoroquinolone antibiotic []. It inhibits the replication of DNA by interfering with the action of DNA gyrase, an enzyme essential for bacterial DNA replication [].

Q2: What is the molecular formula and weight of this compound?

A2: While not explicitly provided in the provided abstracts, the molecular formula of this compound monohydrate is C17H18FN3O3·HCl·H2O, and its molecular weight is 385.82 g/mol.

Q3: What spectroscopic techniques are used to characterize this compound?

A3: Researchers use a variety of spectroscopic techniques to characterize this compound, including:

  • Fourier Transform Infrared (FTIR) Spectroscopy [, ]: This technique is used to identify functional groups and confirm the compatibility of this compound with excipients in pharmaceutical formulations.
  • UV-Vis Spectrophotometry [, , , ]: This technique is widely employed for quantitative analysis of this compound in various matrices, including pharmaceutical formulations, biological samples, and environmental samples.
  • X-ray Powder Diffraction (XRPD) []: This technique is used to determine the crystal structure and polymorphism of this compound, which can impact its physicochemical properties and performance.

Q4: What are some challenges in formulating this compound for drug delivery?

A4: this compound exhibits low solubility and permeability, classifying it as a BCS Class IV drug []. This presents challenges in achieving desired dissolution rates and bioavailability for effective drug delivery.

Q5: How does the incorporation of hydrocolloids affect the release of this compound from dental pastes?

A5: Hydrocolloids, such as MC, HPMC, HEC, HPC, and Na CMC, are incorporated into dental pastes to control the release of this compound []. The type and concentration of hydrocolloid influence the viscosity of the paste, affecting the drug's diffusion rate and achieving extended release over several hours [].

Q6: What strategies are employed to improve the delivery of this compound?

A6: Several approaches aim to enhance this compound delivery:

  • Nanocarriers [, ]: Encapsulating the drug in chitosan nanoparticles improves its permeability and sustains its release over extended periods, making it suitable for transdermal drug delivery [].
  • Sustained-Release Tablets [, ]: Incorporating polymers like HPMC and hibiscus rosa sinensis mucilage into tablet formulations allows for controlled drug release over a longer duration, potentially reducing dosing frequency [].
  • Floating Tablets [, ]: Designing tablets that float in the stomach can prolong gastric residence time and enhance drug absorption in the upper gastrointestinal tract, especially beneficial for drugs like this compound, which have higher absorption rates in that region [].

Q7: How is this compound metabolized and excreted?

A7: While specific details are not provided in the abstracts, this compound is primarily metabolized in the liver and excreted both in urine and feces.

Q8: What are the common mechanisms of resistance to this compound?

A8: While not extensively discussed in the provided abstracts, resistance to this compound can arise from mutations in bacterial DNA gyrase, decreased drug accumulation due to efflux pumps, and alterations in membrane permeability.

Q9: What analytical methods are commonly employed for the determination of this compound?

A9: Various analytical techniques are used to quantify this compound:

  • High-Performance Liquid Chromatography (HPLC) [, , , ]: HPLC, particularly reversed-phase HPLC (RP-HPLC), is widely used to separate and quantify this compound in various matrices, offering high sensitivity and selectivity.
  • Derivative Spectrophotometry []: This technique enhances the sensitivity and selectivity of UV-Vis spectrophotometry, enabling the simultaneous determination of this compound in the presence of other components.

Q10: How is the quality of this compound ensured during pharmaceutical manufacturing?

A10: Several quality control measures are implemented:

  • Dissolution Testing []: This test evaluates the rate at which the drug dissolves from its dosage form, ensuring consistent drug release and bioavailability.
  • Bacterial Endotoxin Testing []: This assay ensures that injectable formulations of this compound are free from harmful bacterial endotoxins.

Q11: What are the potential environmental impacts of this compound?

A11: The presence of this compound in the environment, even at low concentrations, can negatively impact aquatic organisms like microalgae []. Some studies have shown inhibitory effects on the growth of various algae species, highlighting the importance of responsible disposal and wastewater treatment to mitigate ecological risks.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.